molecular formula C9H18N2 B1514427 (1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine CAS No. 1001345-81-8

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine

Cat. No. B1514427
CAS RN: 1001345-81-8
M. Wt: 154.25 g/mol
InChI Key: HKRKCEYPGZUQAP-UHFFFAOYSA-N
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Description

“(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine” is a chemical compound with the molecular formula C9H18N2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2/c10-7-9(3-4-9)8-11-5-1-2-6-11/h1-8,10H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 140.23 .

Scientific Research Applications

Synthesis and Antiviral Activity

The compound has been involved in the synthesis of aminoadamantane derivatives, showing significant antiviral activity against influenza A virus. This research highlights its potential as a specific agent for anti-influenza A virus activities, without effectiveness against influenza B or other tested viruses, indicating a specificity that could be beneficial in targeted antiviral therapies (Kolocouris et al., 1994).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff Bases, including derivatives related to "(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine," have shown promising anticancer activity. These complexes were investigated for their ability to bind to DNA and influence the viability of various cancerous and noncancerous cell lines, demonstrating a potential pathway for the development of new cancer treatments (Mbugua et al., 2020).

Anticonvulsant Agents

Compounds synthesized from 3-aminomethyl pyridine, related to the core structure of interest, have been explored for their anticonvulsant activity. Several derivatives were observed to provide seizure protection, highlighting the potential of these compounds in the development of anticonvulsant drugs (Pandey & Srivastava, 2011).

properties

IUPAC Name

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9(3-4-9)8-11-5-1-2-6-11/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRKCEYPGZUQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650977
Record name 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine

CAS RN

1001345-81-8
Record name 1-(1-Pyrrolidinylmethyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001345-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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